molecular formula C5H12ClNO B3016765 trans-3-(Methylamino)cyclobutanol hydrochloride CAS No. 1408075-73-9

trans-3-(Methylamino)cyclobutanol hydrochloride

Cat. No. B3016765
CAS RN: 1408075-73-9
M. Wt: 137.61
InChI Key: SKMIPSOYGGVHLU-JEVYUYNZSA-N
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Description

Trans-3-(Methylamino)cyclobutanol hydrochloride is a chemical compound that is likely to be an intermediate or a derivative in synthetic organic chemistry. While the specific compound is not directly mentioned in the provided papers, its structure suggests that it is a cyclobutanol with a methylamino substituent. Such compounds are often of interest in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of related cyclobutane derivatives can be inferred from the provided papers. For instance, a unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid was achieved starting from a chirally derivatized unsaturated γ-lactam, using a photochemical [2+2] cycloaddition reaction with ethylene to create the four-membered ring with a cis configuration . This method could potentially be adapted to synthesize trans-3-(Methylamino)cyclobutanol hydrochloride by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of trans-3-(Methylamino)cyclobutanol hydrochloride would consist of a four-membered cyclobutane ring with a methylamino group and a hydroxyl group on adjacent carbons. The trans configuration indicates that these substituents are on opposite sides of the ring. The stereochemistry of such compounds is crucial, as it can significantly affect their chemical properties and biological activity.

Chemical Reactions Analysis

Cyclobutanol derivatives can undergo various chemical reactions. The presence of the amino and hydroxyl functional groups in trans-3-(Methylamino)cyclobutanol hydrochloride would allow for reactions such as substitution, protection/deprotection, and conversion to other functional groups. For example, the Boc protecting group was used in the synthesis of related compounds to protect the amino functionality . Similar strategies could be employed for the synthesis and further functionalization of trans-3-(Methylamino)cyclobutanol hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-3-(Methylamino)cyclobutanol hydrochloride would be influenced by its functional groups and stereochemistry. The compound would likely be a solid at room temperature, with a hydrochloride salt form enhancing its solubility in polar solvents. The presence of the hydroxyl group could lead to hydrogen bonding, affecting its boiling point, melting point, and solubility. The methylamino group could also participate in intermolecular interactions and influence the compound's basicity.

Scientific Research Applications

Antifibrinolytic Applications

Trans-3-(Methylamino)cyclobutanol hydrochloride, as a derivative of tranexamic acid, has applications in the management of menorrhagia and other conditions with abnormal bleeding. Its antifibrinolytic effect is achieved by reversibly blocking lysine binding sites on plasminogen, preventing fibrin degradation. This property has been utilized to significantly reduce menstrual blood loss and is considered effective and well-tolerated in clinical trials (Wellington & Wagstaff, 2003).

Pharmacokinetic Considerations in Special Populations

Its pharmacokinetic properties are crucial in populations with renal failure or when interacting with drugs like cyclosporine in transplant recipient patients. Understanding these interactions and adjustments in dosages is essential for patient safety and drug efficacy (Launay-Vacher, Izzedine, & Deray, 2005).

Potential in Novel Synthetic Opioid Discovery

Research has explored its potential in the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists. These studies delve into the synthetic adaptations of chemical structures to discover substances of abuse, indicating the compound's relevance in drug development and monitoring (Sharma et al., 2018).

Neuroprotective Dietary Factors

Studies suggest that derivatives like tocotrienols, with trans-3-(Methylamino)cyclobutanol hydrochloride's structure, have potential as neuroprotective dietary factors. They exhibit cholesterol-lowering activities and modulate signaling pathways involved in neuronal cell death, marking their significance in the field of neuroprotection (Frank et al., 2012).

Alkaloids with Biological Activities

Research on cyclobutane-containing alkaloids, to which trans-3-(Methylamino)cyclobutanol hydrochloride is structurally related, reveals a broad spectrum of antimicrobial, antibacterial, and antitumor activities. This highlights its potential as a source of leads for drug discovery (Sergeiko et al., 2008).

Mechanism of Action

“trans-3-(Methylamino)cyclobutanol hydrochloride”, also known as JNJ-7925476, is a novel, selective antagonist of the G protein-coupled receptor 6 (GPR6). GPR6 is expressed in the striatum and has been linked to Parkinson’s disease, making it a potential target for the treatment of this disorder.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-(methylamino)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMIPSOYGGVHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-(Methylamino)cyclobutanol hydrochloride

CAS RN

1375472-99-3, 1408075-73-9
Record name 3-(methylamino)cyclobutan-1-ol hydrochloride
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Record name (1s,3s)-3-(methylamino)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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